Valery 4-Hydroxy Valsartan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valery 4-Hydroxy Valsartan is a metabolite of Valsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This compound is known for its role in blocking the effects of angiotensin II, a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure .

Preparation Methods

The synthesis of Valery 4-Hydroxy Valsartan involves several steps, starting from 4’-methyl-2-cyanobiphenyl. The key step in the synthesis is the formation of the tetrazole ring, which is catalyzed by a Lewis acid . The process includes refluxing in dimethylbenzene, followed by treatment with tributyltin azide, and subsequent hydrogenation in the presence of palladium on carbon . Industrial production methods are similar but scaled up to meet commercial demands.

Chemical Reactions Analysis

Valery 4-Hydroxy Valsartan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas for reduction and tributyltin azide for tetrazole ring formation . The major products formed from these reactions include the tetrazole derivative and the reduced form of the compound .

Scientific Research Applications

Valery 4-Hydroxy Valsartan has several scientific research applications. In medicine, it is used to study the effects of angiotensin II receptor antagonists on blood pressure and heart function . In biology, it is used to investigate the role of angiotensin II in various physiological processes . In chemistry, it serves as a reference standard for analytical method development and validation . Additionally, it has industrial applications in the production of antihypertensive drugs .

Mechanism of Action

Valery 4-Hydroxy Valsartan exerts its effects by selectively inhibiting the binding of angiotensin II to the angiotensin II type 1 receptors found in various tissues, including vascular smooth muscle and the adrenal gland . This inhibition blocks the vasoconstricting and aldosterone-secreting effects of angiotensin II, leading to reduced blood pressure and decreased fluid retention .

Comparison with Similar Compounds

Valery 4-Hydroxy Valsartan is unique compared to other angiotensin II receptor antagonists such as telmisartan, candesartan, losartan, olmesartan, and irbesartan . While all these compounds block the effects of angiotensin II, this compound is specifically noted for its potent antiplatelet properties, which are independent of other antiplatelet agents . This makes it particularly valuable in research focused on cardiovascular diseases and platelet function .

Properties

IUPAC Name |

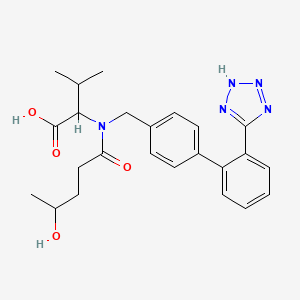

2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSQZMPILLPFKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.